molecular formula C19H18N2O5 B1498750 (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid CAS No. 26339-40-2

(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

Cat. No.: B1498750
CAS No.: 26339-40-2
M. Wt: 354.4 g/mol
InChI Key: QSMUFXXTSUEZJA-HZPDHXFCSA-N
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Description

(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is a chiral compound with significant potential in various scientific fields This compound features a unique imidazolidine ring structure, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid typically involves the condensation of benzylamine with a suitable dicarboxylic acid derivative. One common method includes the reaction of benzylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired imidazolidine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The dibenzyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature.

Major Products

The major products formed from these reactions include oxidized imidazolidine derivatives, reduced imidazolidine derivatives, and substituted imidazolidine compounds with various functional groups.

Scientific Research Applications

(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: This compound shares a similar ring structure but differs in the substituents attached to the ring.

    (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: Although structurally different, this compound also contains multiple functional groups that contribute to its reactivity.

Uniqueness

(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is unique due to its specific chiral configuration and the presence of both dibenzyl and carboxylic acid groups. These features enhance its reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

(4R,5R)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMUFXXTSUEZJA-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]([C@@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654516
Record name (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26339-40-2
Record name (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Reactant of Route 6
(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

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